![molecular formula C14H20N2O B7513289 N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7513289.png)
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IPP is a white crystalline solid that belongs to the class of compounds known as pyrrolidinyl amides. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). IPP has been shown to have potential therapeutic applications in various fields, including cancer, pain management, and neurodegenerative disorders.
Wirkmechanismus
IPP exerts its effects by inhibiting N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide, which is responsible for the breakdown of 2-AG. This leads to an increase in the levels of 2-AG, which in turn activates cannabinoid receptors in the body. Activation of these receptors has been shown to have various therapeutic effects, including reducing pain and inflammation, inducing apoptosis in cancer cells, and improving cognitive function in neurodegenerative disorders.
Biochemical and Physiological Effects:
IPP has been shown to have various biochemical and physiological effects. In cancer cells, IPP has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. It has also been shown to inhibit tumor growth by reducing the levels of pro-inflammatory cytokines and angiogenic factors. In animal models of neuropathic pain, IPP has been shown to reduce pain and inflammation by reducing the levels of pro-inflammatory cytokines and increasing the levels of endocannabinoids. In animal models of Alzheimer's disease, IPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using IPP in lab experiments is its potency and selectivity for N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide. This allows for precise modulation of the endocannabinoid system without affecting other pathways. However, one of the limitations of using IPP is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on IPP. One area of interest is the development of more potent and selective N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide inhibitors. Another area of interest is the development of formulations that improve the solubility and bioavailability of IPP. Additionally, further studies are needed to explore the potential therapeutic applications of IPP in various fields, including cancer, pain management, and neurodegenerative disorders.
Synthesemethoden
The synthesis of IPP involves the reaction of 2-iodoaniline with 2-bromo-2-methylpropanoic acid in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with pyrrolidine in the presence of a reducing agent to yield IPP.
Wissenschaftliche Forschungsanwendungen
IPP has been extensively studied for its potential therapeutic applications. In cancer research, IPP has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy drugs. In pain management, IPP has been shown to reduce pain and inflammation in animal models of neuropathic pain. In neurodegenerative disorders, IPP has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)12-7-3-4-8-13(12)15-14(17)16-9-5-6-10-16/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMNUQDPAUTBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.